molecular formula C7H6BrNO3 B15332363 6-Bromo-5-hydroxy-2-methylnicotinic acid

6-Bromo-5-hydroxy-2-methylnicotinic acid

Cat. No.: B15332363
M. Wt: 232.03 g/mol
InChI Key: MMIDPWSNFCQYKL-UHFFFAOYSA-N
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Description

6-Bromo-5-hydroxy-2-methylnicotinic acid is a brominated derivative of nicotinic acid, also known as niacin or vitamin B3. This compound features a bromine atom at the 6th position, a hydroxyl group at the 5th position, and a methyl group at the 2nd position on the pyridine ring. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-hydroxy-2-methylnicotinic acid typically involves the bromination of 2-methylnicotinic acid. The reaction can be carried out using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-hydroxy-2-methylnicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-hydroxy-2-methylnicotinic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Bromo-5-hydroxy-2-methylnicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

6-Bromo-5-hydroxy-2-methylnicotinic acid is structurally similar to other brominated nicotinic acid derivatives, such as 6-bromonicotinic acid and 2-methylnicotinic acid. the presence of the hydroxyl group at the 5th position and the methyl group at the 2nd position gives it unique chemical and biological properties. These modifications can influence its reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

6-bromo-5-hydroxy-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6BrNO3/c1-3-4(7(11)12)2-5(10)6(8)9-3/h2,10H,1H3,(H,11,12)

InChI Key

MMIDPWSNFCQYKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)O)Br

Origin of Product

United States

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